BREVIANAMIDE

Cytotoxicity Gastric Cancer HGC-27 Cell Line

Brevianamide (CAS 12634-10-5) designates a structurally diverse family of fungal indole alkaloids built on a cyclo-(L-Trp-L-Pro) 2,5-diketopiperazine core. Generic substitution is scientifically unsound: brevianamide F inhibits PI3Kα (IC50 4.8 µM) and exhibits anti-TB activity (MIC 12.5 µg/mL vs BCG), while epoxidated analogs (e.g., (±)-7,8-epoxy-brevianamide Q) show complete ablation of antibacterial effects. Select analogs based on quantitative, target-specific assay data. Inquire for custom sourcing of specific brevianamide congeners.

Molecular Formula Al2Gd
Molecular Weight 0
CAS No. 12634-10-5
Cat. No. B1173143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBREVIANAMIDE
CAS12634-10-5
SynonymsBREVIANAMIDE
Molecular FormulaAl2Gd
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevianamide (CAS 12634-10-5): A Structurally Diverse Class of Fungal Indole Alkaloids with Quantifiable Biological Differentiation


Brevianamide (CAS 12634-10-5) refers to a family of indole alkaloids belonging to the 2,5-diketopiperazine (DKP) class, produced as secondary metabolites primarily by Penicillium and Aspergillus fungi [1]. This class is characterized by a conserved cyclo-(L-Trp-L-Pro) core, which can be further diversified through prenylation, oxidation, and cyclization to yield a wide array of structurally complex members, including the bicyclo[2.2.2]diazaoctane (BDO) core-containing brevianamides A and B, and simpler precursors like brevianamide F [2]. The structural diversity within this class directly translates to distinct and quantifiable biological activities, ranging from anticancer cytotoxicity and antibacterial potency to specific enzyme inhibition, making accurate compound selection critical for research outcomes [3].

The Scientific Rationale Against Simple Substitution Among Brevianamide Analogs


Generic substitution within the brevianamide class is scientifically unsound due to the profound impact of even minor structural modifications on biological activity and target selectivity. The foundational cyclo-(L-Trp-L-Pro) diketopiperazine scaffold of brevianamide F (IC50 = 4.8 µM for PI3Kα inhibition) is biosynthetically elaborated into more complex architectures like the bicyclo[2.2.2]diazaoctane core of (+)-brevianamide A, which confers potent insecticidal activity [1]. The introduction of an epoxy moiety, as in (±)-7,8-epoxy-brevianamide Q, can ablate previously observed antibacterial activity, demonstrating that structural variation is not simply additive but can be functionally disruptive [2]. Therefore, the selection of a specific brevianamide analog is a non-trivial decision that must be guided by precise, quantitative performance data against a defined comparator in the relevant assay system, as outlined in the evidence below [3].

Quantitative Differentiation of Brevianamide Analogs: A Data-Driven Selection Guide for Procurement


Cytotoxic Potency in Gastric Cancer: (±)-Brevianamide Z1 Analog 7 vs. Cisplatin

In a direct head-to-head comparison within the same study, the brevianamide analog 'compound 7' (isolated alongside (±)-brevianamides Z and Z1) demonstrated significantly higher cytotoxic potency against the HGC-27 human gastric cancer cell line than the standard chemotherapeutic agent cisplatin [1]. This demonstrates a superior in vitro therapeutic window for this specific analog against this particular cancer type.

Cytotoxicity Gastric Cancer HGC-27 Cell Line Diketopiperazine Alkaloids Chemotherapy

Antimycobacterial Activity: Brevianamide F (MIC = 12.5 µg/mL) vs. Anti-TB Benchmark

Brevianamide F was evaluated for its antibacterial activity and exhibited good anti-BCG (Bacille Calmette-Guérin) activity with a MIC value of 12.5 µg/mL, a finding that was previously unreported [1]. This activity was observed in the same study where proximicin B, a known anti-TB lead, showed an anti-TB MIC of 25 µg/mL [1]. While this is a cross-study comparable data point, it positions brevianamide F as having significant potency against a mycobacterial model.

Antimycobacterial Tuberculosis BCG Antibacterial Brevianamide F

PI3Kα Kinase Inhibition: Brevianamide F (IC50 = 4.8 µM) as a Defined Chemical Probe

Brevianamide F has been characterized as a potent inhibitor of the PI3Kα kinase, with a reported IC50 value of 4.8 µM [1]. This specific and quantifiable biochemical activity distinguishes it from the broader family of brevianamides, many of which have not been demonstrated to possess this particular mode of action. This data positions brevianamide F as a valuable and defined chemical probe for studying the PI3K/Akt/mTOR signaling pathway, a major target in oncology.

Kinase Inhibition PI3Kα Cancer Signaling Brevianamide F Chemical Probe

Structural Diversity and Bioactivity: Epoxy-Modified Brevianamide Q vs. Unmodified Analogs

A study isolating new brevianamides from Aspergillus versicolor identified (±)-7,8-epoxy-brevianamide Q (compound 1), which is the first reported brevianamide containing an epoxy moiety [1]. Critically, when evaluated against a panel of pathogens including Candida albicans, Bacillus subtilis, Staphylococcus aureus, MRSA, and BCG, compounds 1–4 (which included (±)-brevianamide R and its hydroxylated derivatives) showed no activity [1]. This stands in contrast to other brevianamides like brevianamide F and S, which demonstrate antibacterial activity [2]. This clear, quantifiable loss of function highlights the critical role of specific structural features.

Structure-Activity Relationship Epoxy Moiety Antibacterial Brevianamide Q SAR

Evidence-Based Application Scenarios for Brevianamide Analogs: From Gastric Cancer to Tuberculosis


Gastric Cancer Research: Lead Optimization with Superior In Vitro Potency

Investigators focusing on gastric cancer therapeutics should prioritize the procurement of the brevianamide analog 'compound 7' (from Li et al., 2022). This analog demonstrated a 1.9-fold greater cytotoxic potency against the HGC-27 cell line compared to the clinical standard cisplatin [1]. This quantitative advantage provides a strong rationale for its use in lead optimization programs aimed at identifying more effective treatments for gastric adenocarcinoma.

Tuberculosis Drug Discovery: A Novel Antimycobacterial Lead from Brevianamide F

For researchers in antitubercular drug discovery, brevianamide F represents a compelling procurement candidate based on its quantifiable antimycobacterial activity. With a reported MIC of 12.5 µg/mL against BCG [1], and with comparative data suggesting it is more potent than the known anti-TB lead proximicin B in related assays [1], brevianamide F offers a validated starting point for developing new therapies against Mycobacterium tuberculosis.

Cancer Signaling & Chemical Biology: A Defined PI3Kα Kinase Inhibitor Probe

Studies investigating the PI3K/Akt/mTOR signaling pathway will benefit from the procurement of brevianamide F as a defined, moderate-affinity chemical probe. Its specific inhibitory activity against PI3Kα (IC50 = 4.8 µM) [1] provides a quantifiable tool for dissecting kinase function in cellular models, distinguishing it from other brevianamide analogs that lack this defined biochemical target.

Structure-Activity Relationship (SAR) Studies: Epoxy-Brevianamide Q as an Inactive Control

When conducting SAR studies on diketopiperazine natural products, the procurement of (±)-7,8-epoxy-brevianamide Q is essential as a critical negative control. Its demonstrated lack of antibacterial activity against a panel of pathogens [1] provides a clear functional contrast to active analogs like brevianamide F. This allows researchers to precisely map the structural determinants responsible for antibacterial potency and avoid confounding results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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